![molecular formula C11H8N2O2 B3266903 [3,4'-Bipyridine]-2'-carboxylic acid CAS No. 4392-89-6](/img/structure/B3266903.png)
[3,4'-Bipyridine]-2'-carboxylic acid
Overview
Description
[3,4’-Bipyridine]-2’-carboxylic acid: is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a carboxylic acid group attached to the 2’ position of one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridine]-2’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid. Both methods require careful control of reaction conditions, including temperature, solvent, and catalyst concentration .
Industrial Production Methods: Industrial production of [3,4’-Bipyridine]-2’-carboxylic acid often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,4’-Bipyridine]-2’-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, ammonia for amination, and halogens for halogenation.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylates and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Nitro, amino, and halogenated derivatives.
Scientific Research Applications
Chemistry: [3,4’-Bipyridine]-2’-carboxylic acid is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, the compound is used to study the interactions between metal ions and biological molecules. It can also serve as a building block for the synthesis of biologically active molecules .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. They are also used in the development of diagnostic agents .
Industry: In the industrial sector, [3,4’-Bipyridine]-2’-carboxylic acid is used in the production of advanced materials, such as polymers and supramolecular structures. Its ability to form stable complexes with metal ions makes it valuable in materials science .
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-2’-carboxylic acid involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atom of the carboxylic acid group. This coordination can influence the reactivity and stability of the metal ions, making the compound an effective ligand in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction or application .
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with the nitrogen atoms in the 2 and 2’ positions. It is widely used as a ligand in coordination chemistry.
4,4’-Bipyridine: A bipyridine derivative with the nitrogen atoms in the 4 and 4’ positions. It is known for its ability to form stable complexes with metal ions and is used in materials science.
2,3’-Bipyridine: A bipyridine derivative with the nitrogen atoms in the 2 and 3’ positions.
Uniqueness: [3,4’-Bipyridine]-2’-carboxylic acid is unique due to the presence of the carboxylic acid group, which provides additional coordination sites and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring strong and versatile ligands .
Properties
IUPAC Name |
4-pyridin-3-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPOUTQNVHFUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291930 | |
| Record name | [3,4′-Bipyridine]-2′-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4392-89-6 | |
| Record name | [3,4′-Bipyridine]-2′-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,4′-Bipyridine]-2′-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


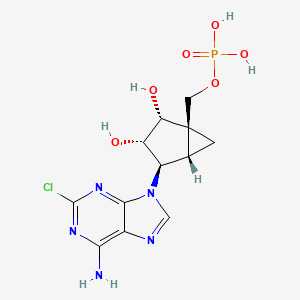
![2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine](/img/structure/B3266831.png)
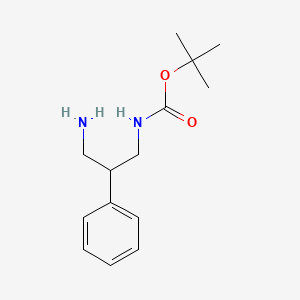

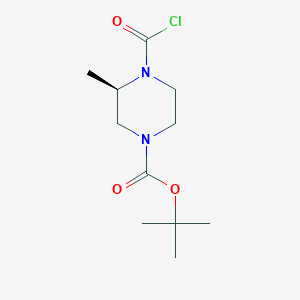

![3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3266853.png)
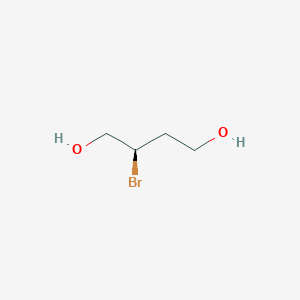
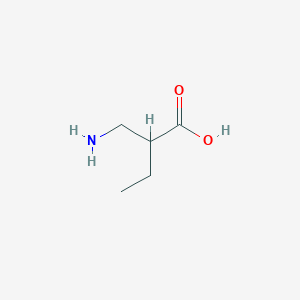
![5-(4-bromophenyl)-N-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3266880.png)
![3-Methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde](/img/structure/B3266885.png)
![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3266907.png)
![2-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)-N-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3266908.png)

